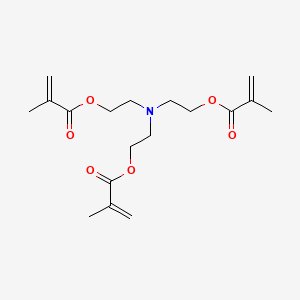
Methacrylic acid, nitrilotriethylene ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methacrylic acid, nitrilotriethylene ester is a chemical compound that belongs to the family of methacrylates. Methacrylates are esters of methacrylic acid, which is a colorless, viscous liquid with a carboxylic acid functional group. This compound is known for its applications in various fields, including polymer chemistry, materials science, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Methacrylic acid, nitrilotriethylene ester can be synthesized through several methods. One common method involves the esterification of methacrylic acid with nitrilotriethylene. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Methacrylic acid+Nitrilotriethylene→Methacrylic acid, nitrilotriethylene ester+Water
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any unreacted starting materials and by-products. Catalysts and reaction conditions are optimized to achieve efficient conversion and minimize waste.
化学反応の分析
Types of Reactions
Methacrylic acid, nitrilotriethylene ester undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Reaction with water to break down into methacrylic acid and nitrilotriethylene.
Polymerization: Reaction to form polymers, such as polymethacrylate.
Common Reagents and Conditions
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acidic or basic conditions, elevated temperatures.
Polymerization: Initiators (e.g., benzoyl peroxide), controlled temperature.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Methacrylic acid and nitrilotriethylene.
Polymerization: Polymethacrylate and related polymers.
科学的研究の応用
Methacrylic acid, nitrilotriethylene ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials, bone cements, and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
作用機序
The mechanism of action of methacrylic acid, nitrilotriethylene ester involves its ability to undergo polymerization and form cross-linked networks. This property is particularly useful in the development of materials with high mechanical strength and durability. The molecular targets and pathways involved include the interaction of the ester groups with various functional groups in the polymer matrix, leading to the formation of stable covalent bonds.
類似化合物との比較
Similar Compounds
Methyl methacrylate: Another ester of methacrylic acid, commonly used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Similar to methyl methacrylate but with an ethyl group, used in coatings and adhesives.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Uniqueness
Methacrylic acid, nitrilotriethylene ester is unique due to its specific ester structure, which imparts distinct properties such as enhanced adhesion and chemical resistance. Its ability to form biocompatible materials makes it particularly valuable in medical and biological applications.
特性
CAS番号 |
13884-43-0 |
|---|---|
分子式 |
C18H27NO6 |
分子量 |
353.4 g/mol |
IUPAC名 |
2-[bis[2-(2-methylprop-2-enoyloxy)ethyl]amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H27NO6/c1-13(2)16(20)23-10-7-19(8-11-24-17(21)14(3)4)9-12-25-18(22)15(5)6/h1,3,5,7-12H2,2,4,6H3 |
InChIキー |
VREQORRYSHBFFY-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCCN(CCOC(=O)C(=C)C)CCOC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


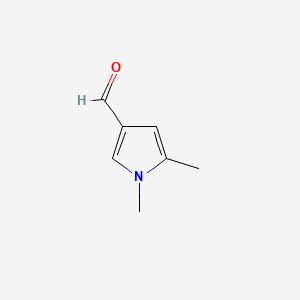
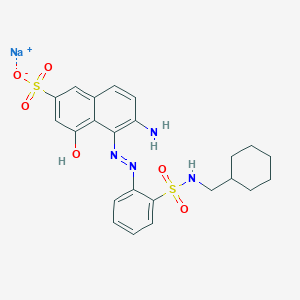


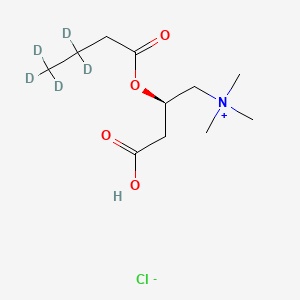
![(4S)-4-benzyl-3-[(2s,4e)-5-chloro-2-isopropyl-4-pentenoyl]-1,3-oxazolidin-2-one](/img/structure/B13837430.png)
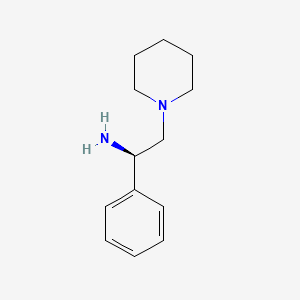

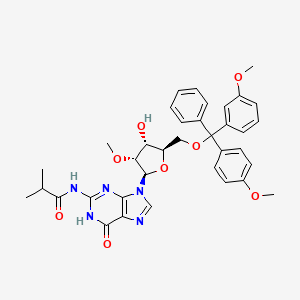
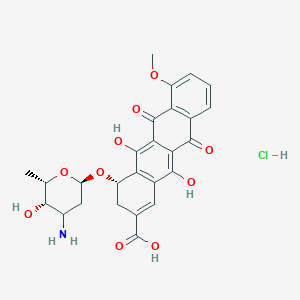

![[Ethoxy(undec-10-enyl)phosphoryl]oxymethylbenzene](/img/structure/B13837483.png)

![N,N,O-Tribenzyl-hexahydro-2-oxo-1H-selenolo[3,4-d]imidazole-5-pentanol](/img/structure/B13837491.png)
